Physicochemical Differentiation: Lipophilicity & Hydrogen-Bonding Capacity vs. 2-(4,6-Dimethylpyrimidin-2-yl)-octahydro-1H-isoindole
The target compound's XLogP3-AA of 2.2 and hydrogen bond donor count of 1 position it within the favorable CNS drug space, whereas the comparator 2-(4,6-dimethylpyrimidin-2-yl)-octahydro-1H-isoindole (CAS 2324947-92-2) bears two methyl groups on the pyrimidine ring and links at the 2-position, which is expected to increase lipophilicity (computed XLogP3-AA approximately 2.7) and eliminate the internal hydrogen bond acceptor geometry of the 4-linked methylpyrimidine in the target [1]. The target compound has a topological polar surface area of 37.8 Ų, which is below the 60-70 Ų threshold associated with poor brain penetration [1]. The dimethyl analog, with its more hindered pyrimidine core, may exhibit altered membrane permeability characteristics. No direct comparative biological data were identified in the searched literature. This represents a class-level inference based on computed physicochemical properties [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) & Topological Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2; TPSA = 37.8 Ų; HBD = 1; HBA = 3 |
| Comparator Or Baseline | 2-(4,6-dimethylpyrimidin-2-yl)-octahydro-1H-isoindole; XLogP3-AA ≈ 2.7 (estimated); TPSA ≈ 33.2 Ų (estimated) |
| Quantified Difference | Δ XLogP3-AA ≈ -0.5; Δ TPSA ≈ +4.6 Ų |
| Conditions | Computed properties (PubChem XLogP3 3.0, Cactvs 3.4.8.18, 2021 release) |
Why This Matters
The lower lipophilicity of the target compound may translate to reduced non-specific protein binding and improved aqueous solubility profile compared to the dimethyl analog, affecting formulation and in vivo free fraction.
- [1] PubChem. 4-[(2-methylpyrimidin-4-yl)methyl]-octahydro-1H-isoindole (CID 66509354). National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/1361111-40-1 View Source
